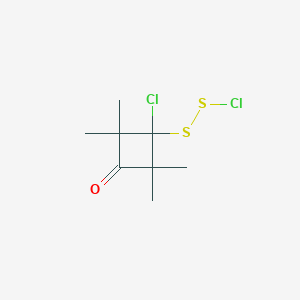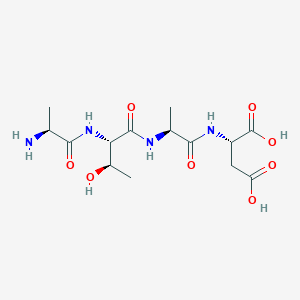
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of four amino acids: L-alanine, L-threonine, L-alanine, and L-aspartic acid Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Industrial Production Methods: Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). Enzymatic synthesis using amino acid ligases is also explored for its efficiency and cost-effectiveness .
Types of Reactions:
Oxidation: The peptide can undergo oxidation reactions, particularly at the threonine residue, which contains a hydroxyl group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) or dithiothreitol (DTT).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products:
Oxidation Products: Oxidized forms of threonine.
Hydrolysis Products: Individual amino acids or shorter peptide fragments
Aplicaciones Científicas De Investigación
L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, enzyme activity, and cellular communication. The exact pathways depend on the specific context and application .
Comparación Con Compuestos Similares
Tuftsin (L-threonyl-L-lysyl-L-prolyl-L-arginine): Involved in immune system function.
Rigin (glycyl-L-glutaminyl-L-prolyl-L-arginine): Functions similarly to tuftsin.
Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH₂): High affinity for the μ opioid receptor.
Tetragastrin (N-((phenylmethoxy)carbonyl)-L-tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide): Mimics the physiological activity of gastrin.
Uniqueness: L-Alanyl-L-threonyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and the presence of both hydrophobic (alanine) and hydrophilic (threonine, aspartic acid) residues. This combination allows it to participate in diverse biochemical interactions and makes it a valuable tool in research and industrial applications.
Propiedades
Número CAS |
633357-22-9 |
|---|---|
Fórmula molecular |
C14H24N4O8 |
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H24N4O8/c1-5(15)11(22)18-10(7(3)19)13(24)16-6(2)12(23)17-8(14(25)26)4-9(20)21/h5-8,10,19H,4,15H2,1-3H3,(H,16,24)(H,17,23)(H,18,22)(H,20,21)(H,25,26)/t5-,6-,7+,8-,10-/m0/s1 |
Clave InChI |
KRXOJRJVYWSSJJ-CRKKBNSPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


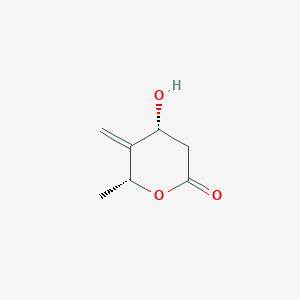
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
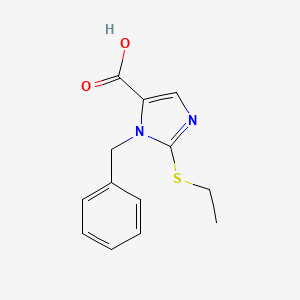
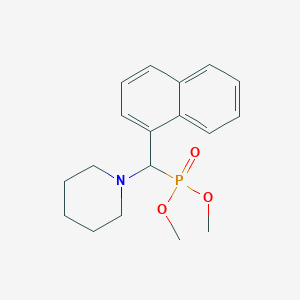
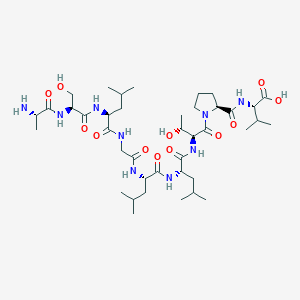

![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
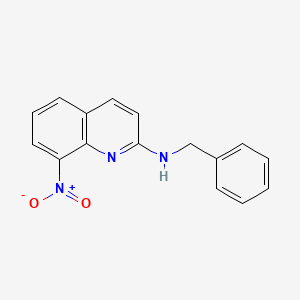
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![5-[(2-Phenylethenyl)sulfanyl]quinoline](/img/structure/B15167295.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
